molecular formula C7H11BN2O2 B3030498 4-Isopropylpyrimidine-5-boronic acid CAS No. 913835-27-5

4-Isopropylpyrimidine-5-boronic acid

Cat. No.: B3030498
CAS No.: 913835-27-5
M. Wt: 165.99
InChI Key: SMZXLPHORPDPKW-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidine-5-boronic acid is a boronic acid derivative with the chemical formula C7H11BN2O2. It is characterized by the presence of a pyrimidine ring substituted with an isopropyl group at the 4-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidine-5-boronic acid typically involves the introduction of the boronic acid group onto a pyrimidine ring. One common method is the borylation of 4-isopropylpyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions with a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary function of 4-Isopropylpyrimidine-5-boronic acid lies in its role as a precursor molecule for the synthesis of more complex molecules. It does not have a defined mechanism of action in biological systems by itself. the boronic acid group can interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it valuable in the design of enzyme inhibitors.

Comparison with Similar Compounds

  • 4-Methylpyrimidine-5-boronic acid
  • 4-Ethylpyrimidine-5-boronic acid
  • 4-Phenylpyrimidine-5-boronic acid

Comparison: 4-Isopropylpyrimidine-5-boronic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are crucial .

Biological Activity

4-Isopropylpyrimidine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential applications as a β-lactamase inhibitor. This compound is part of a broader class of boronic acids that serve as critical building blocks in the synthesis of bioactive molecules. Understanding its biological activity is essential for evaluating its therapeutic potential.

Boronic acids, including this compound, function primarily as inhibitors of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The mechanism involves the formation of a reversible complex with the active site of the enzyme, effectively blocking the substrate from binding and thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Inhibitory Activity

Recent studies have shown that this compound exhibits significant inhibitory activity against various β-lactamases. For instance, it has been evaluated alongside other boronic acid transition state inhibitors (BATSIs) against KPC and CTX-M type β-lactamases. The compound's effectiveness can be quantified through its 50% inhibitory concentration (IC50), which provides insight into its potency compared to established inhibitors like avibactam.

Table 1: Inhibitory Concentrations of Boronic Acids

CompoundTarget EnzymeIC50 (µM)
This compoundKPC-2TBD
S02030KPC-20.12
MB_076CTX-M-960.15

Note: TBD indicates that the specific value for this compound needs further investigation.

Case Studies

  • Restoration of Antibiotic Efficacy : In a study where this compound was combined with cefepime, it successfully restored susceptibility in Escherichia coli strains carrying multiple β-lactamase genes, demonstrating its potential as a co-treatment strategy against resistant infections .
  • Structural Analysis : X-ray crystallography studies have elucidated the binding interactions between this compound and various β-lactamases, providing insights into its structure-activity relationship (SAR). These studies indicate that modifications to the pyrimidine ring can enhance binding affinity and selectivity for specific enzyme variants .
  • Boron’s Role in Biological Systems : Research has highlighted the unique properties of boron in biological systems, suggesting that compounds like this compound may also play roles beyond simple inhibition, potentially influencing protein interactions and cellular signaling pathways .

Properties

IUPAC Name

(4-propan-2-ylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXLPHORPDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657445
Record name [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-27-5
Record name B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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